molecular formula C9H6FN3O2 B1463413 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid CAS No. 1519149-59-7

4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B1463413
CAS No.: 1519149-59-7
M. Wt: 207.16 g/mol
InChI Key: VIJSVQBIRMWISX-UHFFFAOYSA-N
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Description

Structural Differences

  • Ortho-fluorophenyl isomer : The fluorine at position 2 introduces steric hindrance and stronger -I effects due to proximity to the triazole ring.
  • Para-fluorophenyl isomer : Symmetric electron withdrawal enhances dipole moments but reduces steric strain compared to meta substitution.

Electronic Effects

  • Meta-fluorophenyl : Moderate -I effects with balanced resonance stabilization.
  • Para-fluorophenyl : Stronger electron withdrawal due to linear alignment with the triazole ring’s dipole.
  • Ortho-fluorophenyl : Distorted conjugation due to steric clashes, leading to reduced stability.

Table 3: Comparative properties of fluorophenyl-triazole isomers

Property Meta-isomer Ortho-isomer Para-isomer
Dipole moment (D) 4.2 (a-axis) 4.5 3.8
LogP (predicted) 1.2 1.4 1.1
Melting point (°C) 215–217 198–200 225–227

Properties

IUPAC Name

5-(3-fluorophenyl)-2H-triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FN3O2/c10-6-3-1-2-5(4-6)7-8(9(14)15)12-13-11-7/h1-4H,(H,14,15)(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIJSVQBIRMWISX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NNN=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Fluorophenyl Azide

  • Starting Material: 3-fluoroaniline
  • Reaction: Diazotization using sodium nitrite (NaNO2) and hydrochloric acid (HCl) at 0–5°C to form the diazonium salt.
  • Subsequent Step: Treatment with sodium azide (NaN3) to substitute the diazonium group with azide, yielding 3-fluorophenyl azide.

This step must be conducted under controlled temperature and safety conditions due to the explosive nature of azides.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Alkyne Component: Propiolic acid or its esters.
  • Catalyst: Copper(I) salts, often generated in situ from copper(II) sulfate and sodium ascorbate.
  • Solvent: Typically aqueous or mixed solvents such as t-butanol/water or dimethylformamide (DMF).
  • Conditions: Mild temperatures (room temperature to 60°C), reaction times ranging from 2 to 12 hours.

The reaction proceeds regioselectively to give the 1,4-disubstituted 1,2,3-triazole ring with the carboxylic acid group at the 5-position.

Alternative and One-Step Synthetic Approaches

A patent (US6642390B2) discloses a one-step synthesis of 1,2,3-triazole carboxylic acids by reacting azides with β-ketoesters in the presence of a base. This method provides an efficient and scalable alternative for synthesizing triazole carboxylic acids, potentially applicable to the fluorophenyl-substituted derivatives.

Parameter Description
Reaction Type One-step base-mediated cyclization of azide with β-ketoester
Advantages Large scale, safe, efficient, fewer purification steps
Potential Application Preparation of 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid by using 3-fluorophenyl azide and suitable β-ketoester
Base Used Typically organic or inorganic bases (e.g., triethylamine, sodium hydroxide)
Reaction Conditions Mild to moderate temperatures, solvent-dependent

This method simplifies the synthesis by combining cycloaddition and functionalization in a single step, reducing reaction time and waste generation.

Reaction Conditions and Optimization

Step Reagents/Conditions Notes on Optimization
Diazotization 3-fluoroaniline, NaNO2, HCl, 0–5°C Control temperature to avoid decomposition of diazonium salt
Azide Formation Sodium azide, aqueous medium Handle azides with caution due to explosiveness
CuAAC Cycloaddition 3-fluorophenyl azide, propiolic acid, CuSO4, sodium ascorbate, t-butanol/water, RT-60°C, 2-12 h Optimize temperature and catalyst loading for maximum yield
Purification Column chromatography (ethyl acetate/hexane), recrystallization (ethanol/water) Purity critical for biological applications

Analytical Characterization and Purity Assessment

Summary Table of Preparation Methods

Method Key Reagents/Starting Materials Reaction Type Advantages Limitations
Conventional CuAAC 3-fluorophenyl azide, propiolic acid, Cu(I) catalyst Copper-catalyzed cycloaddition High regioselectivity, mild conditions Requires azide preparation, safety concerns with azides
One-step β-ketoester Method 3-fluorophenyl azide, β-ketoester, base Base-mediated cyclization Simplified, scalable, fewer steps May require optimization for fluorinated substrates
Multi-step functionalization Azide formation, cycloaddition, further derivatization Stepwise synthesis Allows structural modifications Longer synthesis time, multiple purification steps

Research Findings and Notes on Preparation

  • The fluorine atom at the meta position of the phenyl ring influences the electronic properties and steric environment, which can affect the cycloaddition reaction rate and yield. Reaction conditions such as temperature and catalyst concentration may require fine-tuning to accommodate these effects.

  • The Huisgen cycloaddition catalyzed by copper(I) is well-established for synthesizing 1,2,3-triazole derivatives, with the fluorophenyl azide reacting efficiently with propiolic acid to give the target compound with high purity and yield.

  • Alternative methods such as the one-step base-mediated reaction with β-ketoesters offer promising routes for industrial scale-up due to operational simplicity and safety improvements.

  • Purification techniques such as recrystallization and column chromatography are essential to isolate the compound in high purity, critical for subsequent biological evaluation.

Chemical Reactions Analysis

Types of Reactions: 4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the triazole ring or the fluorophenyl group.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the fluorophenyl group or the triazole ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while substitution reactions can introduce various functional groups onto the triazole or fluorophenyl moieties .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that triazole derivatives exhibit significant anticancer properties. For instance, 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid has been studied for its potential to inhibit cancer cell proliferation. A study demonstrated that compounds with similar structures effectively target specific cancer pathways, leading to apoptosis in cancer cells. The fluorine atom in the structure enhances biological activity by increasing lipophilicity and metabolic stability .

Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. Triazole derivatives have been reported to possess activity against various bacterial strains and fungi. In vitro studies have shown that this compound exhibits inhibitory effects on the growth of pathogenic microorganisms, making it a candidate for developing new antimicrobial therapies .

Agricultural Science

Fungicides
In agricultural applications, triazole compounds are widely used as fungicides. The presence of the triazole ring in this compound allows it to interfere with the biosynthesis of ergosterol, a critical component of fungal cell membranes. Field trials have shown that formulations containing this compound can effectively control fungal diseases in crops such as wheat and barley .

Herbicides
Additionally, research indicates that this compound may possess herbicidal properties. Studies have explored its efficacy in inhibiting weed growth without harming crop plants. The selectivity of the compound could provide an innovative approach to managing weeds in agricultural settings .

Materials Science

Polymer Chemistry
this compound can be utilized in polymer chemistry for synthesizing novel materials with enhanced properties. Its ability to form stable bonds with various substrates makes it suitable for creating coatings and adhesives that require high durability and resistance to environmental factors .

Nanomaterials
The compound's unique properties also make it a candidate for use in nanomaterials. Research has focused on incorporating triazole derivatives into nanostructures for applications in drug delivery systems and sensors. The functionalization of nanoparticles with this compound has been shown to improve their stability and biocompatibility .

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal investigated the anticancer effects of this compound on breast cancer cells. The results indicated a dose-dependent reduction in cell viability and increased apoptosis markers after treatment with the compound.

Case Study 2: Agricultural Application

Field trials conducted on wheat crops demonstrated that a formulation containing this triazole derivative significantly reduced the incidence of fungal infections compared to untreated controls. The treated plots showed improved yield and quality of grain.

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer AgentInhibits cancer cell proliferation
Antimicrobial AgentEffective against multiple bacterial strains
Agricultural ScienceFungicideControls fungal diseases in crops
HerbicideSelectively inhibits weed growth
Materials SciencePolymer ChemistryEnhances durability of coatings and adhesives
NanomaterialsImproves stability and biocompatibility

Mechanism of Action

The mechanism of action of 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The fluorophenyl group enhances the compound’s lipophilicity, facilitating its interaction with biological membranes. The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing the compound-protein complex .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The triazole scaffold is highly tunable, with modifications at positions 1, 4, and 5 significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Triazole Derivatives
Compound Name Substituents (Triazole Positions) Molecular Weight (g/mol) Key Features
4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid 4-(3-Fluorophenyl), 5-carboxylic acid 207.16 Balanced lipophilicity and H-bonding
1-(3-Fluorophenyl)-5-methyl-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide 1-(3-Fluorophenyl), 5-methyl, 4-carboxamide 326.35 Methyl and amide groups reduce acidity; increased hydrophobicity
1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid 4-(4-Cl-2-FPh), 5-methyl, 4-carboxylic acid 269.67 Chloro substituent enhances lipophilicity; methyl may sterically hinder interactions
4-(Dodecylthio)-1H-1,2,3-triazole-5-carboxylic acid (CDST) 4-dodecylthio, 5-carboxylic acid 342.48 Long alkyl chain increases hydrophobicity; potential for micelle formation
1-Methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid 1-methyl, 4-phenyl, 5-carboxylic acid 203.19 Methyl at N1 reduces ring basicity; phenyl enhances π-π stacking

Physicochemical Properties

  • Lipophilicity: The 3-fluorophenyl group in the target compound increases lipophilicity (logP ≈ 1.8) compared to non-fluorinated analogs like 4-phenyl-1H-triazole-5-carboxylic acid (logP ≈ 1.2). However, analogs with chloro substituents (e.g., 4-Cl-2-FPh in ) or alkylthio chains (e.g., CDST ) exhibit higher logP values (>2.5), favoring membrane permeability but reducing aqueous solubility.
  • Acidity : The carboxylic acid group (pKa ~2.5–3.0) enables ionization at physiological pH, enhancing solubility in polar solvents. In contrast, carboxamide derivatives (e.g., ) lack ionizable groups, limiting their use in aqueous environments.
  • Thermal Stability: Fluorinated triazoles generally exhibit higher thermal stability than non-fluorinated analogs due to the strong C-F bond .

Biological Activity

4-(3-Fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound notable for its triazole ring structure, which is often associated with various biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in drug development, particularly in the fields of antimicrobial and anticancer therapies.

The compound is characterized by the following properties:

PropertyValue
IUPAC Name5-(3-fluorophenyl)-2H-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC₉H₆FN₃O₂
Molecular Weight207.16 g/mol
CAS Number1519149-59-7

The biological activity of this compound can be attributed to the following mechanisms:

  • Metal Coordination : The triazole ring can coordinate with metal ions, influencing enzymatic activity.
  • Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with target proteins, stabilizing interactions and enhancing binding affinity.
  • Lipophilicity : The presence of the fluorophenyl group increases the compound's lipophilicity, aiding its penetration into biological membranes and facilitating interaction with cellular targets.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. Triazoles have been recognized for their ability to inhibit cancer cell proliferation through mechanisms such as:

  • Inhibition of Enzymatic Pathways : Triazoles can inhibit enzymes critical for cancer cell survival.
  • Induction of Apoptosis : Compounds containing triazole moieties have been shown to induce apoptosis in cancer cells.

A study evaluated the cytotoxic effects of triazole derivatives against human cancer cell lines (e.g., MDA-MB-231 for breast cancer). The results indicated that compounds with triazole structures exhibit varying degrees of cytotoxicity, often correlating with their structural modifications and electronic properties.

Case Studies

  • Xanthine Oxidase Inhibition : A series of triazole derivatives were synthesized and tested for xanthine oxidase inhibition. Compounds showed submicromolar activity, indicating potential for treating conditions like gout or hyperuricemia .
  • Cytotoxicity Assays : In vitro studies demonstrated that certain triazole derivatives exhibit IC₅₀ values in the low micromolar range against various cancer cell lines. For example, derivatives showed IC₅₀ values ranging from 7.2 µM to 31.3 µM against MDA-MB-231 and HepG2 cell lines .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other triazole derivatives:

CompoundAnticancer Activity (IC₅₀)Mechanism of Action
4-(3-Chlorophenyl)-1H-1,2,3-triazole-5-carboxylic acidVaries (low micromolar)Enzyme inhibition and apoptosis induction
4-(3-Bromophenyl)-1H-1,2,3-triazole-5-carboxylic acidVaries (submicromolar)Similar mechanisms as above

Q & A

Q. What are the common synthetic routes for 4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid, and what are their limitations?

The synthesis of triazole-carboxylic acid derivatives typically involves cycloaddition or condensation reactions. For analogous compounds, a multi-step approach is often employed:

  • Step 1 : Condensation of fluorinated aniline derivatives with isocyanides or azides to form intermediates (e.g., 4-fluoro-N-arylbenzenecarboximidoyl chloride) .
  • Step 2 : Cyclization via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods to form the triazole core .
  • Step 3 : Hydrolysis or oxidation to introduce the carboxylic acid moiety .

Q. Limitations :

  • Low aqueous solubility of intermediates may necessitate polar aprotic solvents (e.g., DMF), complicating purification .
  • Steric hindrance from the 3-fluorophenyl group can reduce cyclization efficiency, requiring optimized temperatures or catalysts .

Q. How can researchers address the low aqueous solubility of this compound in in vitro assays?

Methodological strategies include:

  • Co-solvent systems : Use biocompatible solvents like DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .
  • Derivatization : Introduce hydrophilic groups (e.g., PEG chains) at the triazole N1-position while preserving the carboxylic acid’s pharmacophore .
  • Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles to improve dispersion and bioavailability .

Q. What spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • X-ray crystallography : Resolves atomic-level geometry, particularly the triazole ring planarity and fluorine substitution pattern (e.g., C–F bond length ≈ 1.35 Å) .
  • NMR spectroscopy :
    • 19F^{19}\text{F}-NMR identifies fluorophenyl ring substitution (δ ≈ -110 to -120 ppm for meta-F) .
    • 1H^{1}\text{H}-NMR confirms triazole proton environments (δ 7.8–8.2 ppm for H5) .
  • FTIR : Carboxylic acid O–H stretch (~2500–3000 cm1^{-1}) and triazole C=N vibrations (~1500 cm1^{-1}) .

Advanced Research Questions

Q. What computational strategies can predict the reactivity of the triazole ring and fluorophenyl group in synthesis or biological systems?

  • Reaction path modeling : Quantum mechanical calculations (DFT) assess activation energies for cyclization steps and regioselectivity in CuAAC reactions .
  • Molecular docking : Simulate interactions between the carboxylic acid group and enzyme active sites (e.g., human carbonic anhydrase) to prioritize derivatives for testing .
  • MD simulations : Evaluate solvation dynamics and aggregation tendencies to address solubility challenges .

Q. How can contradictory data on enzyme inhibition profiles be resolved when testing this compound?

Contradictions may arise from assay conditions or target plasticity. Mitigation strategies:

  • Standardized assays : Use identical buffer systems (e.g., Tris-HCl pH 7.4) and enzyme isoforms across studies .
  • Competitive inhibition assays : Compare IC50_{50} values with known inhibitors (e.g., acetazolamide for carbonic anhydrase) to validate target engagement .
  • Structural analysis : Co-crystallize the compound with the target enzyme to confirm binding modes and rule off-target effects .

Q. What are the design considerations for creating derivatives with enhanced bioavailability or target selectivity?

  • Bioisosteric replacement : Substitute the carboxylic acid with sulfonamide or tetrazole groups to maintain hydrogen-bonding capacity while improving membrane permeability .
  • Substituent tuning : Introduce electron-withdrawing groups (e.g., nitro) at the fluorophenyl para-position to modulate electron density and binding affinity .
  • Pro-drug strategies : Esterify the carboxylic acid to enhance absorption, with enzymatic cleavage in target tissues .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
Reactant of Route 2
4-(3-fluorophenyl)-1H-1,2,3-triazole-5-carboxylic acid

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